8-[(3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic Acid
Description
8-[(3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a naphthalene ring substituted with a nitrobenzoyl group and three sulfonic acid groups. It is often used in various scientific research applications due to its distinctive chemical behavior and reactivity.
Properties
IUPAC Name |
8-[(3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O12S3/c20-17(9-2-1-3-10(6-9)19(21)22)18-13-4-5-14(33(26,27)28)12-7-11(32(23,24)25)8-15(16(12)13)34(29,30)31/h1-8H,(H,18,20)(H,23,24,25)(H,26,27,28)(H,29,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIQTUMOJLZAOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O12S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001190062 | |
| Record name | 8-[(3-Nitrobenzoyl)amino]-1,3,5-naphthalenetrisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001190062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339526-05-5 | |
| Record name | 8-[(3-Nitrobenzoyl)amino]-1,3,5-naphthalenetrisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339526-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-[(3-Nitrobenzoyl)amino]-1,3,5-naphthalenetrisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001190062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic acid typically involves multiple steps, starting with the nitration of benzoyl chloride to introduce the nitro group. This is followed by the amination of the naphthalene ring and subsequent sulfonation to introduce the sulfonic acid groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
8-[(3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of various sulfonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, sulfuric acid for sulfonation, and various organic solvents to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted naphthalene derivatives and sulfonate esters, which have their own unique properties and applications.
Scientific Research Applications
8-[(3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic acid is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a fluorescent probe for detecting various chemical species.
Biology: In the study of enzyme kinetics and as a labeling agent for biomolecules.
Industry: Used in the production of dyes and pigments, as well as in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-[(3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic acid involves its interaction with various molecular targets and pathways. The nitrobenzoyl group can participate in electron transfer reactions, while the sulfonic acid groups enhance the compound’s solubility and reactivity. These interactions enable the compound to act as a versatile reagent in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
8-aminopyrene-1,3,6-trisulfonic acid: Another compound with similar sulfonic acid groups but different aromatic structure.
1,3,6,8-tetrasulfonic acid naphthalene: A compound with additional sulfonic acid groups, leading to different reactivity and applications.
Uniqueness
8-[(3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic acid is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications where its particular properties are advantageous.
Biological Activity
8-[(3-Nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic acid (often abbreviated as ANTS) is a sulfonated naphthalene derivative that has garnered attention in biochemical research due to its fluorescent properties and potential applications in various biological systems. This article explores the biological activity of ANTS, including its mechanisms of action, applications in research, and relevant case studies.
ANTS is characterized by its naphthalene core with three sulfonic acid groups and a nitrobenzoyl amine substituent. This structure contributes to its solubility and fluorescence properties, making it useful in various biochemical assays.
Chemical Structure:
- Molecular Formula: C₁₀H₉N₃O₉S₃
- Molecular Weight: 353.39 g/mol
- Solubility: Soluble in water and acetic acid
ANTS exhibits several biological activities primarily through its interactions with biomolecules:
- Fluorescent Properties:
-
Glycan Labeling:
- ANTS derivatives have been employed for labeling glycans in glycoproteins. A study demonstrated a two-dimensional mapping technique using ANTS for analyzing N-linked oligosaccharides, which aids in structural characterization . This method enhances the understanding of glycosylation patterns in proteins.
- Cellular Uptake:
Applications in Research
ANTS has found applications across various fields of biological research:
- Neuroscience: Utilized as a tracer to study neuronal connections and pathways.
- Glycobiology: Employed in the characterization of glycoproteins and their oligosaccharide structures.
- Environmental Science: Investigated for its potential role in monitoring environmental pollutants due to its reactivity with heavy metals.
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
